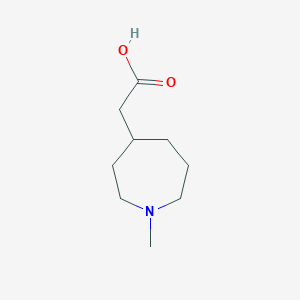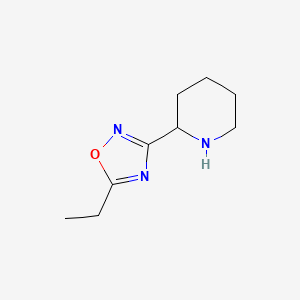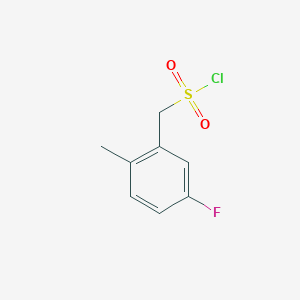
(5-Fluoro-2-methylphenyl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluoro-2-methylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H8ClFO2S and a molecular weight of 222.66 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a methanesulfonyl chloride group attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional group compatibility.
Vorbereitungsmethoden
The synthesis of (5-Fluoro-2-methylphenyl)methanesulfonyl chloride typically involves the reaction of 5-fluoro-2-methylbenzenesulfonyl chloride with thionyl chloride or sulfuryl chloride . The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product’s formation. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
(5-Fluoro-2-methylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can be involved in oxidation reactions to form sulfonic acids or reduction reactions to yield sulfides.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids under palladium catalysis.
Common reagents used in these reactions include thionyl chloride, sulfuryl chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(5-Fluoro-2-methylphenyl)methanesulfonyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonation reactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (5-Fluoro-2-methylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives . The fluorine atom and methyl group on the benzene ring can influence the compound’s reactivity and selectivity in these reactions.
Vergleich Mit ähnlichen Verbindungen
(5-Fluoro-2-methylphenyl)methanesulfonyl chloride can be compared with other similar compounds, such as:
Methanesulfonyl chloride: Lacks the fluorine and methyl groups, making it less selective in certain reactions.
(5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride: Contains a methoxy group instead of a methyl group, which can affect its reactivity and solubility.
(2-Fluoro-5-methylphenyl)methanesulfonyl chloride: Similar structure but with different positioning of the fluorine and methyl groups, leading to variations in reactivity.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C8H8ClFO2S |
|---|---|
Molekulargewicht |
222.66 g/mol |
IUPAC-Name |
(5-fluoro-2-methylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H8ClFO2S/c1-6-2-3-8(10)4-7(6)5-13(9,11)12/h2-4H,5H2,1H3 |
InChI-Schlüssel |
SWENMXHQRHDZCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13203338.png)
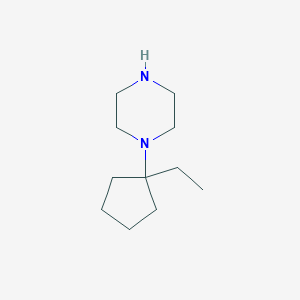
![8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13203345.png)
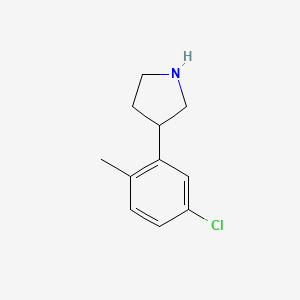


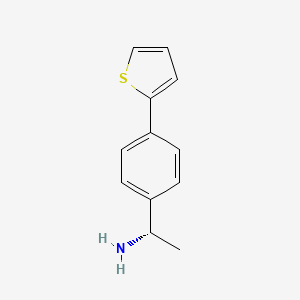


![5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13203425.png)

